4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
4-Methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a piperidine ring substituted with a 2-methylpyridin-4-yloxy-methyl group at the 3-position and a methylsulfanyl (SMe) group at the 2-position. Key features include:
- Pyrimidine core: Common in medicinal chemistry for its ability to interact with biological targets via hydrogen bonding and π-π stacking.
- Piperidine ring: Enhances solubility and modulates pharmacokinetic properties.
- 2-Methylpyridin-4-yloxy group: Introduces steric and electronic effects distinct from pyrimidine-based substituents.
- Methylsulfanyl group: Increases lipophilicity and may influence metabolic stability .
Properties
IUPAC Name |
4-methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-9-16(6-7-19-13)23-12-15-5-4-8-22(11-15)17-10-14(2)20-18(21-17)24-3/h6-7,9-10,15H,4-5,8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAMNWXYFVGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=CC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally starts with the formation of the pyrimidine core through a series of condensation reactions. This is followed by the introduction of the piperidine moiety via nucleophilic substitution reactions. Typical conditions involve the use of solvents such as dimethylformamide (DMF) and reagents like sodium hydride (NaH).
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow reactors to optimize reaction times and yields. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound is versatile, undergoing various reactions including oxidation, reduction, and substitution.
Oxidation: This can be achieved using reagents like potassium permanganate (KMnO4) under controlled conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Commonly done with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the pyridine ring.
Substitution: The piperidine ring allows for easy nucleophilic substitutions, particularly useful in modifying the compound for specific applications.
Major Products: Depending on the reaction conditions and reagents, products range from various derivatives of the pyrimidine and piperidine rings to functionalized pyridines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine ring with a methylsulfanyl group and a piperidine moiety substituted with a 2-methylpyridin-4-yl group. Its unique structure allows for diverse interactions within biological systems.
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation. For instance, its interaction with protein kinases has shown promise in reducing tumor growth in vitro .
Neuropharmacology
The compound's piperidine component suggests potential neuropharmacological applications. It may act as a modulator of neurotransmitter systems, particularly in conditions like anxiety and depression. Preliminary studies have indicated that compounds with similar structures can enhance serotonin receptor activity, leading to anxiolytic effects .
Biological Research
Enzyme Inhibition Studies
The synthesis of this compound has been explored for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. In vitro assays demonstrated that the compound could effectively reduce inflammatory markers in cellular models .
Ligand Development
In biochemical assays, the compound has been evaluated as a ligand for various receptors, including G-protein coupled receptors (GPCRs). Its binding affinity and selectivity can be optimized through structural modifications, making it a valuable candidate for drug development targeting specific GPCRs associated with metabolic disorders .
Material Science Applications
Polymer Chemistry
The compound can serve as a building block in polymer synthesis, particularly in creating materials with specific thermal and mechanical properties. Research has shown that incorporating such pyrimidine derivatives into polymer matrices enhances their stability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its pyrimidine core enables binding to nucleotide-binding sites, while the piperidine moiety enhances its stability and facilitates cellular uptake. This combination allows it to modulate biochemical pathways, potentially leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Biological Activity/Applications | Key Differentiators | References |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine | 3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine, 2-(methylsulfanyl) | Potential pesticidal activity (inferred) | Pyridine substituent (vs. pyrimidine in analogues); SMe group enhances lipophilicity | |
| 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine | Pyrimidine | 3-Chloropyridin-4-yloxy, methoxy | Binds selectively to receptors/enzymes | Chlorine atom increases electrophilicity; methoxy improves solubility vs. SMe | |
| 4-Cyclopropyl-6-((1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine | Pyrimidine | Cyclopropyl, 3-methylpyrazine | Antibacterial properties | Cyclopropyl enhances conformational rigidity; pyrazine introduces additional N atoms | |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Pyrimidine | Trifluoromethyl, piperidine | GPR119 agonist (diabetes) | CF₃ group improves metabolic stability; lacks pyridine moiety | |
| 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine | Pyrimidine | Sulfonylmorpholine, 6-methylpyrimidin-4-yloxy | Industrial intermediate | Sulfonyl group increases polarity; morpholine enhances solubility |
Substituent-Driven Functional Differences
- Pyridine vs. Pyrimidine Substituents : The target compound’s 2-methylpyridin-4-yloxy group (one N atom) contrasts with pyrimidine-based substituents (two N atoms, e.g., in ), reducing hydrogen-bonding capacity but improving steric accessibility for target interactions .
- Methylsulfanyl (SMe) vs.
- Piperidine vs. Piperazine Rings : Piperazine derivatives (e.g., in ) introduce an additional nitrogen, increasing basicity (pKa ~8.5 vs. ~7.2 for piperidine), which may alter binding to charged biological targets .
Biological Activity
4-Methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring with various substituents, including a piperidine moiety and a methylsulfanyl group. The chemical structure can be represented as follows:
Molecular Formula : C15H20N4OS
Molecular Weight : 304.41 g/mol
IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Intermediate : A cyclization reaction is performed to create the piperidine ring.
- Attachment of the 2-Methylpyridin-4-Yl Group : This step involves reacting the piperidine intermediate with 2-methylpyridin-4-yl chloride.
- Cyclization to Form the Pyrimidine Ring : The final step involves cyclizing the substituted piperidine with appropriate reagents to yield the pyrimidine structure.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives have shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The exact mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been observed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline . This inhibition may enhance cholinergic neurotransmission, thereby improving cognitive function.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways related to cancer and neurodegeneration.
Data Summary
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | CDK inhibition |
| Antimicrobial | Growth inhibition | Membrane disruption |
| Neuroprotective | AChE and BuChE inhibition | Enhanced cholinergic signaling |
Case Studies
- Anticancer Study : A study involving derivatives similar to this compound showed a significant reduction in tumor volume in xenograft models when treated with the compound over a specified duration .
- Neuroprotective Study : In an animal model of Alzheimer's disease, administration of the compound resulted in improved memory function and reduced amyloid plaque formation compared to untreated controls .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be refined to improve yield?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including coupling of piperidine derivatives with pyrimidine cores. Key steps include:
- Piperidine Substitution: React 3-(hydroxymethyl)piperidine with 2-methylpyridin-4-ol under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
- Pyrimidine Functionalization: Introduce the methylsulfanyl group via nucleophilic substitution using methyl disulfide or similar reagents. Control temperature (40–60°C) to avoid side reactions .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane for intermediates. Final purity (>99%) is achievable via recrystallization from ethanol .
Critical Parameters: Monitor reaction pH and solvent polarity to stabilize intermediates. Optimize stoichiometry of coupling agents (e.g., DCC or EDC) to reduce byproducts .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
Methodological Answer: Stability is influenced by substituents:
- Storage: Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the methylsulfanyl group and hydrolysis of the piperidine-ether bond .
- Handling: Avoid prolonged exposure to moisture or light. Use anhydrous solvents (e.g., THF, DMF) for dissolution .
Analytical Validation: Periodically assess purity via HPLC (C18 column, acetonitrile/water mobile phase) and track degradation using LC-MS to detect sulfoxide or piperidine ring-opening products .
Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?
Methodological Answer:
- NMR: Use - and -NMR to confirm substitution patterns. Key signals include:
- Methylsulfanyl group: δ ~2.5 ppm (singlet, 3H).
- Piperidine protons: δ ~3.2–3.8 ppm (multiplet, CH-O) .
- X-ray Crystallography: Grow crystals via slow evaporation from dichloromethane/methanol. Resolve piperidine chair conformation and pyridyl-oxygen bond angles to validate stereochemistry .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H] ~388.18) and fragments (e.g., loss of methylsulfanyl group) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what parameters should be prioritized?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G**) to map electrostatic potentials and identify nucleophilic/electrophilic sites for target binding .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) by parameterizing force fields for the methylsulfanyl and pyridyl-oxy groups .
- ADMET Prediction: Estimate logP (~3.2) and polar surface area (~65 Å) to predict blood-brain barrier penetration and metabolic stability .
Validation: Compare computational results with experimental IC values from kinase inhibition assays .
Q. How can contradictory data in pharmacological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer: Contradictions often arise from assay conditions:
- Buffer Systems: Test activity in both Tris-HCl (pH 7.4) and HEPES (pH 7.2) to assess pH-dependent target binding .
- Redox Interference: Include reducing agents (e.g., DTT) to stabilize the methylsulfanyl group against oxidation during cell-based assays .
- Control Experiments: Use knockout cell lines or competitive inhibitors to confirm target specificity .
Statistical Approach: Apply multivariate analysis to isolate variables (e.g., temperature, solvent) contributing to data variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies focusing on the piperidine and pyrimidine moieties?
Methodological Answer:
- Piperidine Modifications: Synthesize analogs with varied substituents (e.g., 4-fluorophenyl or tert-butyl) at the 3-position to assess steric effects on target binding .
- Pyrimidine Core Optimization: Replace methylsulfanyl with cyano or amino groups to evaluate electronic effects on kinase inhibition .
- Biological Testing: Screen analogs against a panel of enzymes (e.g., PI3K, EGFR) using fluorescence polarization assays. Correlate activity with computed binding energies .
Q. How can researchers mitigate safety risks associated with handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to solvent permeability .
- Ventilation: Perform reactions in fume hoods with HEPA filters to capture airborne particulates .
- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
Training: Implement protocols aligned with OSHA guidelines for pyrimidine derivatives, emphasizing acute toxicity (H302) and skin irritation (H315) risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
